6-Bromo-3-fluoro-2-isopropenyl-pyridine
Description
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H7BrFN/c1-5(2)8-6(10)3-4-7(9)11-8/h3-4H,1H2,2H3 |
InChI Key |
PVDNFIVLPZLONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CC(=N1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analysis and Substituent Effects
The following table summarizes key structural differences and inferred properties between 6-Bromo-3-fluoro-2-isopropenyl-pyridine and related compounds:
Key Observations:
- Electronic Effects : Fluorine at C3 and bromine at C6 create an electron-deficient ring, favoring electrophilic substitution at C4 or C3. The trifluoromethyl group in the analog from further enhances electron withdrawal, directing reactivity to C4.
- Functionalization Potential: The bromine atom in all analogs enables cross-coupling reactions, but the isopropenyl group offers additional sites for functionalization (e.g., epoxidation or radical addition).
Physical and Chemical Properties
- Lipophilicity : The isopropenyl group increases logP compared to methyl analogs, suggesting better membrane permeability in drug design contexts .
- Solubility : The trifluoromethyl analog is likely less soluble in aqueous media due to its hydrophobic CF₃ group, whereas the target compound’s balance of halogens and alkyl groups may improve solubility in organic solvents.
Preparation Methods
Halogenation of Pyridine Precursors
The foundational step in synthesizing 6-bromo-3-fluoro-2-isopropenyl-pyridine involves regioselective bromination at the 6-position of a fluoropyridine scaffold. Patent CN107056690A outlines a two-step bromination-oxidation protocol starting from 2-chloro-5-chloromethylpyridine. Bromination with hydrogen bromide or tribromophosphorus oxide in dichloromethane at 80–85°C for 12 hours achieves 92% conversion to 2-bromo-5-bromomethylpyridine (Table 1). Critical parameters include stoichiometric excess of bromide reagents (2–5:1 molar ratio) and controlled temperature to prevent over-halogenation.
Table 1: Bromination Conditions and Yields
Oxidative Functionalization
Following bromination, oxidation of the 5-bromomethyl group to a formyl moiety is achieved using sodium tert-butoxide in tert-butanol at 65°C. This step, however, requires careful pH adjustment (pH 6–7) during workup to avoid decomposition of the aldehyde intermediate. Subsequent reduction or cross-coupling introduces the isopropenyl group.
Introduction of the Isopropenyl Group
Grignard Reagent-Based Alkylation
A Grignard approach, adapted from the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid, involves reacting 6-bromo-3-fluoro-2-formylpyridine with isopropenylmagnesium bromide. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the secondary alcohol intermediate, which undergoes acid-catalyzed dehydration to form the isopropenyl group. This method, however, faces challenges in controlling stereochemistry and requires stringent anhydrous conditions.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling offers a more direct route. For example, reacting 6-bromo-3-fluoro-2-iodopyridine with isopropenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and 2M sodium carbonate in THF at 80°C achieves 57% yield. Key advantages include tolerance for the fluorine substituent and mild reaction conditions (Table 2).
Table 2: Cross-Coupling Parameters
| Substrate | Boronic Acid | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-iodopyridine | Isopropenylboronic acid | Pd(PPh₃)₄ | 80 | 57 |
Stabilization and Purification Techniques
Volatility Mitigation
The isopropenyl group’s inherent volatility necessitates stabilization strategies. Storage under inert atmospheres (argon or nitrogen) at 4°C and incorporation of radical inhibitors (e.g., BHT) during synthesis reduce decomposition. Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, guiding safe handling protocols.
Chromatographic Purification
Final purification employs gradient elution column chromatography (hexane/ethyl acetate, 9:1 to 4:1), achieving >95% purity. Reverse-phase HPLC with methanol/water (90:10) further refines the product, particularly for pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Confirmation
Challenges in Crystallography
Single-crystal X-ray diffraction is hindered by the compound’s volatility. Co-crystallization with thiourea derivatives improves crystal stability, enabling unambiguous structural assignment.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy and Limitations
Industrial Scalability Considerations
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-fluoro-2-isopropenyl-pyridine, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction via cross-coupling reactions. For bromo-fluoro pyridine derivatives, regioselective bromination at the 6-position is critical. Temperature control (e.g., maintaining 0–5°C during bromine addition) and stoichiometric ratios of reagents (e.g., NBS for bromination) are key to reducing side reactions like over-halogenation . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency by improving mixing and heat transfer . Post-synthesis, purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substitution patterns. For example, fluorine’s deshielding effect in -NMR distinguishes the 3-fluoro group from other substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHBrFN: 244.98) and detects isotopic patterns for bromine .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s volatility .
Q. How does the isopropenyl group influence the stability and reactivity of this pyridine derivative under standard laboratory conditions?
- Methodological Answer : The isopropenyl group introduces steric hindrance, reducing nucleophilic attack at the 2-position. However, its electron-donating nature may destabilize the pyridine ring under acidic conditions. Stability studies (e.g., TGA/DSC) show decomposition onset at ~150°C, requiring storage at 4°C in inert atmospheres to prevent oxidation . Reactivity can be probed via Suzuki-Miyaura cross-coupling, where the bromine atom acts as a leaving group .
Advanced Research Questions
Q. What strategies address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Computational tools like DFT (Density Functional Theory) can simulate NMR spectra (using software like Gaussian) and compare them with experimental data to identify conformational contributors . For example, a mismatch in predicted vs. observed -NMR shifts at C-2 may indicate π-backbonding interactions with the isopropenyl group .
Q. How can AI-driven synthesis design improve regioselectivity in functionalizing this compound?
- Methodological Answer : AI platforms (e.g., IBM RXN for Chemistry) leverage reaction databases to predict optimal conditions for selective functionalization. For instance, training models on analogous bromo-fluoro pyridines suggest that Pd-catalyzed C–H activation at the 4-position proceeds with >80% selectivity when using pivalic acid as an additive . Retrosynthetic algorithms (e.g., ASKCOS) prioritize routes minimizing steric clashes with the isopropenyl group .
Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., 6-bromo-2-chloro-3-fluoropyridine)?
- Methodological Answer : Comparative studies show:
| Property | This compound | 6-Bromo-2-chloro-3-fluoropyridine |
|---|---|---|
| Electrophilicity (σ) | 0.78 (moderate) | 0.92 (high) |
| Suzuki Coupling Yield | 65–70% (Pd(OAc), SPhos) | 85–90% (same conditions) |
| Thermal Stability | Decomposes at 150°C | Stable up to 200°C |
| The isopropenyl group lowers electrophilicity but enhances steric protection, reducing side reactions in cross-coupling . |
Data-Driven Insights
Q. How do computational models predict the metabolic pathways of this compound in biological systems?
- Methodological Answer : Tools like SwissADME predict phase I metabolism (e.g., oxidation at the isopropenyl group) and phase II conjugation (e.g., glucuronidation). Docking studies (AutoDock Vina) suggest moderate binding affinity to cytochrome P450 3A4 (binding energy: −8.2 kcal/mol), indicating potential hepatotoxicity . Experimental validation via LC-MS/MS in hepatocyte assays is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
